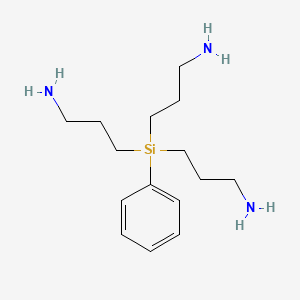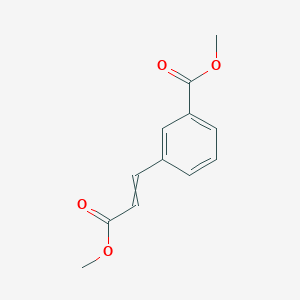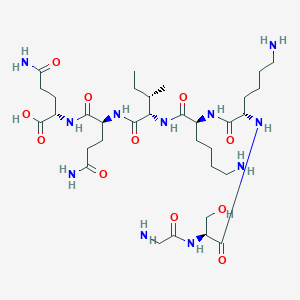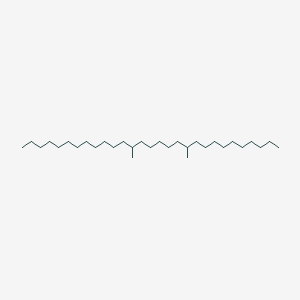
4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure suggests that this compound may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one typically involves the bromination of a pyridazinone precursor. The reaction conditions may include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The specific steps and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions. The process would likely include steps for purification and quality control to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the removal of bromine or chlorine atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive agent.
Medicine: Exploring its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one: Similar structure but with chlorine atoms instead of bromine.
4,5-Dibromo-2-phenylpyridazin-3(2h)-one: Lacks the dichlorophenyl group.
2-(2,6-Dichlorophenyl)pyridazin-3(2h)-one: Lacks the bromine atoms.
Uniqueness
The presence of both bromine and chlorine atoms in 4,5-Dibromo-2-(2,6-dichlorophenyl)pyridazin-3(2h)-one may confer unique chemical reactivity and biological activity compared to its analogs. These differences can be crucial for its specific applications and effectiveness in various fields.
Properties
CAS No. |
565156-80-1 |
|---|---|
Molecular Formula |
C10H4Br2Cl2N2O |
Molecular Weight |
398.86 g/mol |
IUPAC Name |
4,5-dibromo-2-(2,6-dichlorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Br2Cl2N2O/c11-5-4-15-16(10(17)8(5)12)9-6(13)2-1-3-7(9)14/h1-4H |
InChI Key |
FGDGORGMBBEVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C(=O)C(=C(C=N2)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)
![N-Cyclopentyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581874.png)




![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
![N-Butyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12581923.png)
![Tetrazolo[1,5-b]pyridazine-8-carboxylic acid, 6,7-diphenyl-, ethyl ester](/img/structure/B12581926.png)
![Acetic acid--1-[2-(ethenyloxy)ethoxy]ethan-1-ol (1/1)](/img/structure/B12581934.png)
![(Z)-4-hydroxypent-3-en-2-one;iridium;3-methyl-12H-phenanthro[9,10-b]pyrazin-12-ide](/img/structure/B12581941.png)
![Pyrrolidine, 1-[(5-bromo-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12581956.png)


